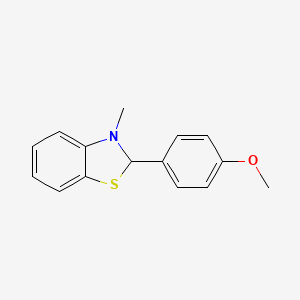
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-: is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional substituents including a methoxyphenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of arylaldehydes, 2-aminobenzothiazole, and isatoic anhydride or β-naphthol or ethyl/methyl acetoacetate in the presence of a catalyst such as agar . This method is advantageous due to its high yields, short reaction times, and environmentally benign conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like Fe3O4 nanoparticles, silica sulfuric acid, and ionic liquids has been reported to enhance the efficiency and scalability of these reactions .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are extensively studied for their role as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules with potential biological activities .
Biology: In biological research, benzothiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. They have shown promise in inhibiting the growth of various cancer cell lines and pathogenic microorganisms .
Medicine: Medicinal chemistry has explored benzothiazole derivatives for their potential as therapeutic agents. They are being studied for their ability to modulate biological targets such as enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and rubber. Their unique chemical properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Benzothiazole: The parent compound without additional substituents.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
4-Methylbenzothiazole: A derivative with a methyl group at the 4-position.
Uniqueness: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and methyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56864-76-7 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H15NOS/c1-16-13-5-3-4-6-14(13)18-15(16)11-7-9-12(17-2)10-8-11/h3-10,15H,1-2H3 |
InChI Key |
YALYZUWMFJIPSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















